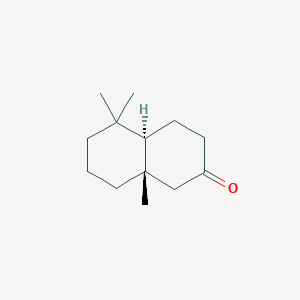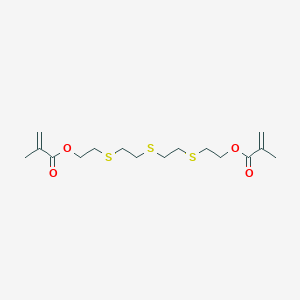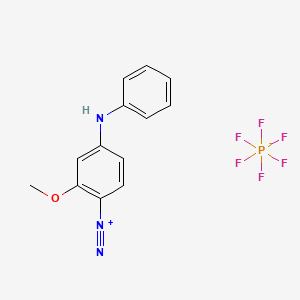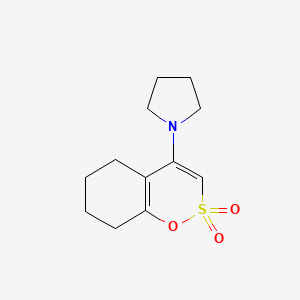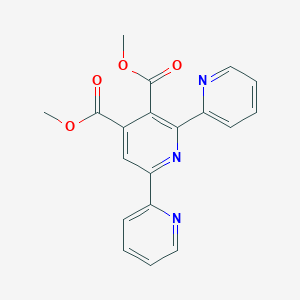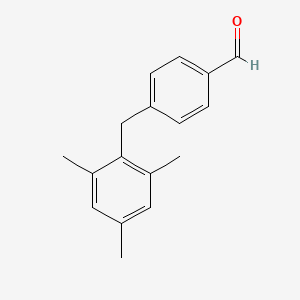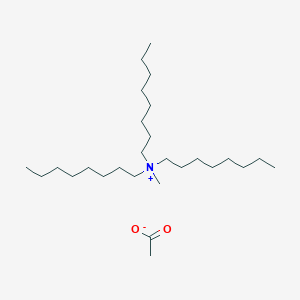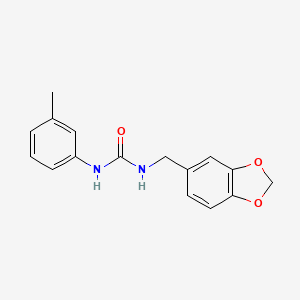phosphanium bromide CAS No. 88812-21-9](/img/structure/B14138417.png)
[(3,5-Dichlorophenyl)methyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dichlorophenyl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C25H20BrCl2P. It is a white crystalline solid that is soluble in polar organic solvents. This compound is primarily used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3,5-Dichlorophenyl)methylphosphanium bromide can be synthesized by reacting triphenylphosphine with (3,5-dichlorophenyl)methyl bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of (3,5-Dichlorophenyl)methylphosphanium bromide follows a similar procedure but on a larger scale. The reactants are mixed in a large reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using industrial-scale recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dichlorophenyl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield the corresponding alcohol, while oxidation with hydrogen peroxide can produce the corresponding oxide.
Aplicaciones Científicas De Investigación
(3,5-Dichlorophenyl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is widely used in the Wittig reaction to synthesize alkenes. It also serves as a precursor for the synthesis of various organophosphorus compounds.
Biology: The compound is used in studies involving cell membrane potentials and ion transport due to its ability to form stable phosphonium salts.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used as a catalyst in various industrial chemical reactions and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of (3,5-Dichlorophenyl)methylphosphanium bromide involves its ability to form stable phosphonium salts. These salts can participate in various chemical reactions, such as the Wittig reaction, where they act as intermediates in the formation of alkenes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure but lacks the dichlorophenyl group. It is also used in the Wittig reaction and other organic synthesis applications.
Ethyltriphenylphosphonium bromide: Similar to methyltriphenylphosphonium bromide but with an ethyl group instead of a methyl group.
Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of a dichlorophenyl group and is used in similar applications.
Uniqueness
(3,5-Dichlorophenyl)methylphosphanium bromide is unique due to the presence of the dichlorophenyl group, which can impart different reactivity and properties compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where the dichlorophenyl group is required.
Propiedades
Número CAS |
88812-21-9 |
|---|---|
Fórmula molecular |
C25H20BrCl2P |
Peso molecular |
502.2 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H20Cl2P.BrH/c26-21-16-20(17-22(27)18-21)19-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-18H,19H2;1H/q+1;/p-1 |
Clave InChI |
VWCLAZFAGDBTDV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC(=CC(=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


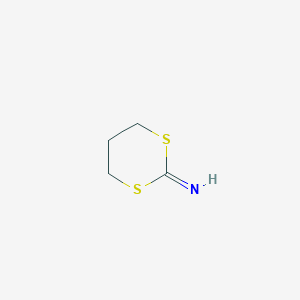
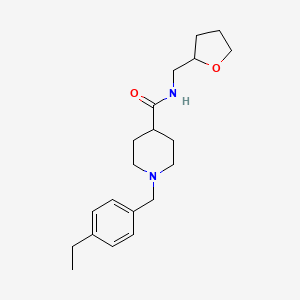
![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)

